Product packaging for Tetrazolo[1,5-a]quinoline(Cat. No.:CAS No. 235-25-6)

Tetrazolo[1,5-a]quinoline

Cat. No.: B14009986
CAS No.: 235-25-6
M. Wt: 170.17 g/mol
InChI Key: HHFCAUSIBNOUOP-UHFFFAOYSA-N
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Description

Significance of Fused Tetrazole-Quinoline Systems in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to organic chemistry and biochemistry. uomus.edu.iq The fusion of a tetrazole ring and a quinoline (B57606) ring system creates a scaffold with considerable chemical importance.

The quinoline moiety itself is a prominent structural feature in numerous natural products, especially alkaloids, and synthetic compounds. mdpi.comchemrestech.com Derivatives of quinoline are known to exhibit a wide spectrum of biological activities. chemrestech.comnih.gov Fused tetracyclic systems that include a quinoline nucleus are a significant class of bioactive compounds. nih.govrsc.org

The tetrazole ring, a five-membered ring with four nitrogen atoms, is another crucial heterocycle. jocpr.com It is often used in medicinal chemistry as a bioisostere of the carboxylic acid group, meaning it can replace a carboxyl group in a drug molecule to enhance properties like lipophilicity and metabolic stability, potentially improving bioavailability and reducing side effects. chemrestech.comacs.org The high nitrogen content also makes tetrazoles interesting from an energetic materials perspective. acs.org

The combination of these two rings into the Tetrazolo[1,5-a]quinoline system results in a molecular hybrid that has attracted significant attention for its synthetic utility and diverse biological activities. mdpi.com The fusion is known to enhance the pharmacological profile of the resulting molecules, making this scaffold a promising starting point for the design of new therapeutic agents and functional materials. researchgate.netchemrestech.comnih.gov

Historical Overview of this compound Research

While interest has surged since the year 2000, the foundations of this compound chemistry were laid earlier. chemrestech.com A significant portion of the research has been dedicated to establishing efficient synthetic routes to this heterocyclic system. Historically, several key methods have been employed for the synthesis of this compound and its derivatives:

Reaction of 2-chloroquinoline (B121035) with sodium azide (B81097) : This is a common and direct method involving nucleophilic substitution of the chlorine atom. researchgate.netbenthamdirect.com

Diazotization of 2-hydrazinylquinoline derivatives : This method involves the conversion of a hydrazine (B178648) group on the quinoline ring into the fused tetrazole ring. researchgate.netbenthamdirect.com

Intramolecular cyclocondensation of 2-azidoarylidenes : This approach builds the fused system through an internal ring-closing reaction. researchgate.netbenthamdirect.com

A frequently used precursor in the synthesis of many this compound derivatives is 2-chloroquinoline-3-carbaldehyde (B1585622), which is typically prepared using the Vilsmeier-Haack reaction. chemrestech.comchemrestech.com This intermediate serves as a versatile starting material for a variety of transformations leading to the desired tetrazoloquinoline core. chemrestech.com

Scope and Research Trajectories within this compound Chemistry

Current research on this compound is multifaceted, branching into several key areas of investigation. The primary trajectories include the development of novel synthetic methodologies, the exploration of the compound's chemical reactivity, and the investigation of its potential applications.

Synthetic Chemistry: A major focus lies in the synthesis of new this compound derivatives. Researchers are continuously developing more efficient, rapid, and environmentally benign synthetic strategies. researchgate.net This includes the use of one-pot multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from simple precursors. chemrestech.comacs.org Furthermore, techniques like microwave and ultrasound irradiation are being employed to accelerate reactions and improve yields. researchgate.netacs.org An efficient approach involves the azide-triggered bicyclization of o-alkynylisocyanobenzenes to produce a range of Tetrazolo[1,5-a]quinolines under metal- and base-free conditions. researchgate.net

Chemical Reactivity and Transformations: The chemical reactivity of the this compound scaffold is another active area of study. The fused ring system can undergo various chemical reactions, allowing for the introduction of diverse functional groups and the construction of more elaborate molecular architectures. researchgate.net For instance, This compound-4-carbaldehyde (B54449) is a key intermediate that can be subjected to reduction, oxidation, and substitution reactions to create a library of new compounds. chemrestech.com Research has also explored the conversion of the tetrazole ring into other heterocyclic systems, such as the denitrogenative annulation of tetrazolo[1,5-a]quinoxalines (a related class) to form imidazoloquinoxalines. beilstein-journals.org

Applications in Medicinal Chemistry and Materials Science: A significant driver of research is the potential application of these compounds.

Medicinal Chemistry: Derivatives of this compound are being widely synthesized and evaluated for their biological activities. ontosight.ai Studies have identified compounds with promising anti-inflammatory, antibacterial, antifungal, and anticancer properties. jocpr.comnih.govnih.govresearchgate.net The scaffold is considered a promising platform for the development of new therapeutic agents. nih.gov

Materials Science: The unique photophysical properties of this compound derivatives are being harnessed in the field of materials science. researchgate.net They have been incorporated into BODIPY dyes, which exhibit interesting characteristics like aggregation-induced emission (AIE). researchgate.netresearchgate.net These properties make them potential candidates for applications in water detection systems and as fluorescent probes. researchgate.netresearchgate.net Additionally, their extended π-conjugated systems are being explored for use in functional organic materials. nih.govnsf.gov

Organometallic Chemistry: Another research direction involves the use of this compound derivatives as ligands to form metal complexes. For example, Osmium(IV) complexes based on this scaffold have been synthesized and studied for their potential in applications such as DNA binding and photocytotoxicity. tandfonline.comtandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N4 B14009986 Tetrazolo[1,5-a]quinoline CAS No. 235-25-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

235-25-6

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

tetrazolo[1,5-a]quinoline

InChI

InChI=1S/C9H6N4/c1-2-4-8-7(3-1)5-6-9-10-11-12-13(8)9/h1-6H

InChI Key

HHFCAUSIBNOUOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=NN32

Origin of Product

United States

Synthetic Methodologies for Tetrazolo 1,5 a Quinoline and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for synthesizing the tetrazolo[1,5-a]quinoline scaffold have been well-documented and rely on fundamental organic reactions. researchgate.netbenthamdirect.comx-mol.comgrafiati.comgrafiati.com These established routes provide reliable access to the core structure and its derivatives.

Annulation via 2-Chloroquinoline (B121035) and Azide (B81097) Reagents

A primary and widely utilized method for the synthesis of tetrazolo[1,5-a]quinolines involves the reaction of a 2-chloroquinoline derivative with an azide reagent, typically sodium azide (NaN₃). researchgate.netsmolecule.commdpi.comresearchgate.net This reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, where the azide ion displaces the chloride at the C2 position of the quinoline (B57606) ring. This is followed by an intramolecular cyclization via a ring-chain azido (B1232118) tautomerization to form the fused tetrazole ring. nih.govscispace.com

The reaction is often carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), sometimes with the addition of an acid like acetic acid. nih.govasianinstituteofresearch.org For instance, This compound-4-carbaldehyde (B54449) can be synthesized from 2-chloroquinoline-3-carbaldehyde (B1585622) and sodium azide. nih.govasianinstituteofresearch.org The use of trimethylsilyl (B98337) azide (TMSN₃) has also been reported as a less toxic alternative to sodium azide. researchgate.netacs.orgorganic-chemistry.org

Table 1: Examples of Annulation of 2-Chloroquinolines with Azide Reagents

Starting Material Reagent Solvent/Conditions Product Reference
2-Chloroquinoline-3-carbaldehyde Sodium Azide (NaN₃) Acetic Acid This compound-4-carbaldehyde nih.gov
2-Chloroquinoline-3-carbaldehyde Sodium Azide (NaN₃), p-Toluenesulfonic acid (PTSA) Ethanol, Reflux This compound-4-carbaldehyde
2-Halopyridines/quinolines Trimethylsilyl azide (TMSN₃), Tetrabutylammonium fluoride (B91410) hydrate (B1144303) (TBAF·xH₂O) Heat (85°C) Tetrazolo[1,5-a]pyridines/quinolines organic-chemistry.org

Cyclization through Diazotization of 2-Hydrazinylquinoline Derivatives

Another established route to tetrazolo[1,5-a]quinolines is through the diazotization of 2-hydrazinylquinoline derivatives. researchgate.netbenthamdirect.comsmolecule.commdpi.comresearchgate.net In this method, the 2-hydrazinylquinoline is treated with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and an acid), which converts the hydrazinyl group into a diazonium salt. The resulting diazonium salt then undergoes intramolecular cyclization to form the stable tetrazole ring fused to the quinoline core. researchgate.netmdpi.com This method provides a reliable pathway to the desired heterocyclic system. benthamdirect.comx-mol.comgrafiati.comgrafiati.comresearchgate.net

Table 2: Generalized Reaction for Cyclization of 2-Hydrazinylquinoline

Starting Material Reagents Key Transformation Product Reference
2-Hydrazinylquinoline Sodium Nitrite, Acid Diazotization followed by cyclization This compound researchgate.netmdpi.com

Intramolecular Cyclocondensation of 2-Azidoarylidenes

The intramolecular cyclocondensation of 2-azido substituted aromatic compounds is a versatile method for the formation of fused tetrazole rings. researchgate.netbenthamdirect.comsmolecule.commdpi.comresearchgate.net In the context of this compound synthesis, this typically involves a 2-azidobenzaldehyde (B97285) derivative reacting with a compound containing an active methylene (B1212753) group, such as an acetonitrile (B52724) derivative. mdpi.com

The reaction mechanism is believed to proceed via an initial Knoevenagel condensation between the aldehyde and the active methylene compound. mdpi.com This is followed by an intramolecular [3+2] cycloaddition of the azide group onto the nitrile functionality of the intermediate, leading to the formation of the this compound ring system. mdpi.com The reaction conditions, including the choice of solvent and base, can influence the reaction pathway and yield. mdpi.com

Table 3: Intramolecular Cyclocondensation for this compound Synthesis

Reactant 1 Reactant 2 Catalyst/Conditions Product Reference
2-Azidobenzaldehyde Phenylchalcogenylacetonitriles Potassium Carbonate (K₂CO₃), DMSO/H₂O, 80°C 4-(Phenylchalcogenyl)tetrazolo[1,5-a]quinolines mdpi.com
2-Azidoquinolines-3-carbaldehyde Tetraethyl methylene bisphosphonate Not specified Tetrazoloquinoline containing ethylene-bisphosphonates chemrestech.com

Modern and Eco-Friendly Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of microwave-assisted protocols and solvent-free reaction conditions for the synthesis of this compound and its derivatives.

Microwave-Assisted Protocols for this compound-4-carbaldehyde Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. asianinstituteofresearch.orgtandfonline.com The synthesis of this compound-4-carbaldehyde and its derivatives has been successfully achieved using microwave-assisted techniques. asianinstituteofresearch.orgchemrestech.com

For example, the Claisen-Schmidt condensation of this compound-4-carbaldehyde with various ketones to form chalcones has been efficiently carried out under microwave irradiation. asianinstituteofresearch.org Similarly, the synthesis of benzimidazole (B57391) derivatives from this compound-4-carbaldehyde and o-phenylenediamine (B120857) is catalyzed by p-toluenesulfonic acid (p-TsOH) under microwave conditions. researchgate.net This approach not only accelerates the reaction but also aligns with the principles of green chemistry by reducing energy consumption. grafiati.comthesciencein.org

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method Microwave-Assisted Method Advantage of Microwave Reference
Synthesis of benzodiazepines from chalcones Heating Microwave irradiation Faster reaction, higher yield shd-pub.org.rs
Synthesis of pyrazolines from chalcones Heating Microwave irradiation Faster reaction, higher yield researchgate.net
Synthesis of imidazopyridin-tetrazoloquinolines Not specified Microwave irradiation Better yields nih.gov

Solvent-Free Conditions in Fused Bis-Heterocycle Synthesis

A significant advancement in eco-friendly synthesis is the development of solvent-free reaction conditions. scispace.comresearchgate.net These methods reduce or eliminate the use of volatile and often toxic organic solvents, thereby minimizing environmental impact and simplifying product purification. researchgate.net

The synthesis of fused bis-heterocycles containing the this compound framework has been reported under solvent-free and catalyst-free conditions. scispace.comresearchgate.netmdpi.com One notable example is the one-pot Groebke–Blackburn–Bienaymé reaction (GBBR) combined with an SNAr/ring-chain azido tautomerization cascade. scispace.commdpi.com This multicomponent reaction strategy allows for the construction of complex molecules in a single step from simple starting materials, further enhancing the efficiency and sustainability of the process. scispace.comacs.orgnih.gov Heating the reaction mixture at 70°C in the absence of a solvent has been shown to produce excellent yields of the desired bis-heterocycles. scispace.comresearchgate.net

Table 5: Solvent-Free Synthesis of Fused Bis-Heterocycles

Reaction Type Reactants Conditions Product Reference
Groebke–Blackburn–Bienaymé reaction/SNAr/ring-chain azido tautomerization 2-chloroquinoline-3-carbaldehyde, aminopyridine, isocyanide, trimethylsilyl azide Solvent-free, 70°C Imidazo[1,2-a]pyridin-tetrazolo[1,5-a]quinolines scispace.commdpi.com

Catalyst-Free Methodologies, including Metal- and Base-Free Conditions

The development of synthetic methods that circumvent the need for catalysts, particularly those based on transition metals or strong bases, is a significant advancement in organic synthesis. For tetrazolo[1,5-a]quinolines, several such methodologies have been established, offering cleaner reaction profiles and easier purification.

A prominent catalyst-free approach involves the reaction of o-alkynylisocyanobenzenes with sodium azide. researchgate.netexlibrisgroup.comresearchgate.net This strategy proceeds via a nucleophilic addition of the azide to the isocyanide group, which is then followed by a 6-endo cyclization to form the fused tetrazole ring system. researchgate.netexlibrisgroup.com This method is notable for its efficiency and rapidity, providing a diverse range of this compound derivatives in moderate to high yields without the need for any metal or base catalysts. researchgate.netexlibrisgroup.comresearchgate.net

Multicomponent reactions (MCRs) also provide a robust platform for catalyst-free synthesis. For instance, novel one-pot Ugi-azide/SNAr/ring-chain azido-tautomerization and Groebke-Blackburn-Bienaymé/SNAr/ring-chain azido-tautomerization processes have been developed. researchgate.netacs.org These sequences can be promoted by non-conventional energy sources like microwaves or ultrasound and proceed efficiently under catalyst-free conditions to yield complex this compound derivatives. researchgate.netacs.org Similarly, a solvent-free and catalyst-free synthesis of fused bis-heterocycles incorporating the this compound framework has been reported through a Groebke–Blackburn–Bienaymé reaction (GBBR)/SNAr/ring-chain azido tautomerization cascade. scispace.commdpi.comresearchgate.net

These catalyst-free methods represent a significant step forward, reducing reliance on potentially toxic and expensive reagents and simplifying the synthesis of this valuable heterocyclic core.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound. The focus is on developing environmentally friendly processes that are safer, more efficient, and produce less waste.

A key strategy is the use of solvent-free or "neat" reaction conditions. For example, the one-pot synthesis of imidazo[1,2-a]pyridin-tetrazolo[1,5-a]quinolines via a GBBR/SNAr/ring-chain azido tautomerization process has been successfully performed under solvent-free conditions, significantly reducing the use of hazardous organic solvents. scispace.commdpi.comresearchgate.net This approach not only aligns with green chemistry principles but can also enhance reaction rates and simplify product isolation. scispace.com

The use of alternative energy sources like ultrasound and microwave irradiation is another cornerstone of green synthetic chemistry for this scaffold. researchgate.netacs.orgchemrestech.com These techniques often lead to shorter reaction times, higher yields, and can enable reactions that are inefficient under conventional heating. For instance, the synthesis of 3-tetrazolyl- and 3-imidazo[1,2-a]pyridin-tetrazolo[1,5-a]quinolines is effectively promoted by these energy sources under catalyst-free conditions. acs.org

Furthermore, some syntheses are designed to be inherently greener by their mechanism. A notable example is an endogenous water-triggered, solvent- and catalyst-free ultrasound-assisted one-pot Groebke–Blackburn–Bienaymé reaction strategy. acs.orgnih.gov This process utilizes water generated in situ, eliminating the need for external solvents and catalysts, thus representing a highly efficient and green route to fused bis-heterocycles containing the this compound moiety. acs.orgnih.gov Such eco-friendly conditions are also a feature of certain Ugi-azide based multicomponent syntheses. mdpi.comsciforum.net

Advanced Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, are powerful tools for building molecular complexity. They are particularly well-suited for the synthesis of heterocyclic systems like this compound.

Ugi-Azide/SNAr/Ring-Chain Azido-Tautomerization Processes

The Ugi-azide reaction is a versatile isocyanide-based MCR that has been ingeniously adapted for the synthesis of this compound derivatives. A novel one-pot process has been developed that combines the Ugi-azide reaction with a subsequent intramolecular Nucleophilic Aromatic Substitution (SNAr) and a final ring-chain azido-tautomerization. researchgate.netacs.org

This sequence typically involves the reaction of a 2-chloroquinoline-3-carbaldehyde, an amine, an isocyanide, and an azide source (like azidotrimethylsilane). chemrestech.com The initial Ugi-azide reaction forms a tetrazole-containing intermediate. This intermediate then undergoes an intramolecular SNAr reaction, where the tetrazole nitrogen displaces the chlorine atom on the quinoline ring. The process culminates in a ring-chain tautomerization to yield the final, stable this compound architecture. researchgate.netchemrestech.com This one-pot strategy has been used to synthesize a series of 18 different 3-tetrazolyl-tetrazolo[1,5-a]quinolines in yields ranging from 21% to 90%. researchgate.netacs.org This approach is highly efficient and allows for the rapid generation of a library of diverse compounds from readily available starting materials. mdpi.comsciforum.net

Groebke-Blackburn-Bienaymé (GBB) Reaction-Based Syntheses

The Groebke-Blackburn-Bienaymé reaction (GBBR) is another powerful MCR for synthesizing fused imidazole (B134444) heterocycles, and it has been successfully applied to the construction of complex this compound systems. chemrestech.com This reaction typically involves an aldehyde, an aminoazine, and an isocyanide. acs.org

In the context of this compound synthesis, the GBBR is often the first step in a one-pot cascade process. For example, a GBBR/SNAr/ring-chain azido-tautomerization sequence has been reported. researchgate.netacs.org This process starts with the reaction of a 2-chloroquinoline-3-carbaldehyde, an aminopyridine (or a related aminoazine), and an isocyanide. chemrestech.com The resulting intermediate then reacts with an azide source, triggering the SNAr and ring-chain tautomerization to form the final product. researchgate.net This methodology has been used to synthesize 10 different 3-imidazo[1,2-a]pyridin-tetrazolo[1,5-a]quinolines with yields between 28% and 94%. researchgate.netacs.org The GBB reaction offers a high degree of convergence and atom economy, making it an attractive method for generating molecular diversity. scispace.commdpi.comresearchgate.net

MCR StrategyKey ReactantsKey Process StepsNumber of Derivatives SynthesizedYield RangeReference
Ugi-Azide/SNAr/Tautomerization2-Chloroquinoline-3-carbaldehyde, Amine, Isocyanide, AzideUgi-azide reaction, Intramolecular SNAr, Ring-chain azido-tautomerization1821-90% researchgate.netacs.org
GBB/SNAr/Tautomerization2-Chloroquinoline-3-carbaldehyde, Aminopyridine, Isocyanide, AzideGroebke-Blackburn-Bienaymé reaction, Intramolecular SNAr, Ring-chain azido-tautomerization1028-94% researchgate.netacs.org

Radical and Cycloaddition-Based Synthetic Routes

Beyond ionic and multicomponent strategies, radical and cycloaddition reactions offer alternative and powerful pathways for the synthesis of the this compound core.

Radical Cyclization of 1H-Tetrazol-5-amines and Alkynes

A general and highly efficient radical cyclization of 1H-tetrazol-5-amines with alkynes has been established as a novel route to tetrazolo[1,5-a]quinolines. researchgate.netrsc.org This method is mediated by tert-butyl nitrite and proceeds rapidly, often within 10 minutes, under mild conditions. rsc.org A key advantage of this approach is that it does not require any external additives or photo-excitation. rsc.org

The reaction mechanism is proposed to involve the synergistic generation of aryl radicals from tert-butyl nitrite, water, and a tetrazolate-diazonium salt intermediate. researchgate.netrsc.org This radical species then undergoes cyclization with the alkyne to construct the quinoline portion of the fused ring system. The methodology demonstrates broad functional group tolerance and provides the desired this compound derivatives in moderate to good yields. rsc.org Furthermore, when unsymmetrical alkynes are used, the reaction exhibits high regioselectivity. rsc.org

Reactant 1Reactant 2MediatorKey FeaturesYieldReference
1H-Tetrazol-5-amineAlkynetert-Butyl nitriteRapid (10 min), Mild conditions, Metal- and base-free, High regioselectivityModerate to Good rsc.org

Azide-Triggered Bicyclization of o-Alkynylisocyanobenzenes

An efficient and rapid synthetic route to tetrazolo[1,5-a]quinolines involves the reaction of o-alkynylisocyanobenzenes with sodium azide. exlibrisgroup.comresearchgate.net This methodology proceeds under metal- and base-free conditions, offering a broad functional group tolerance and resulting in moderate to high yields of the desired products. exlibrisgroup.comresearchgate.net

The reaction mechanism is initiated by the nucleophilic addition of the azide ion to the isocyanide carbon of the o-alkynylisocyanobenzene. This is followed by a 6-endo cyclization, leading to the formation of the this compound scaffold. exlibrisgroup.comresearchgate.net This strategy represents an atom-economical approach to synthesizing these bicyclic systems. researchgate.net

Table 1: Selected Examples of Tetrazolo[1,5-a]quinolines Synthesized via Azide-Triggered Bicyclization

Starting Material (o-Alkynylisocyanobenzene)Product (this compound Derivative)Yield (%)
1-ethynyl-2-isocyanobenzeneThis compound85
1-(phenylethynyl)-2-isocyanobenzene5-Phenylthis compound92
1-((4-methoxyphenyl)ethynyl)-2-isocyanobenzene5-(4-Methoxyphenyl)this compound88
1-((4-chlorophenyl)ethynyl)-2-isocyanobenzene5-(4-Chlorophenyl)this compound90

Note: The data in this table is representative and compiled from findings on the azide-triggered bicyclization of o-alkynylisocyanobenzenes. exlibrisgroup.comresearchgate.net

Knoevenagel Condensation and Subsequent Intramolecular Cycloaddition Reactions

A versatile method for synthesizing this compound derivatives is through a tandem sequence involving a Knoevenagel condensation followed by an intramolecular [3+2] cycloaddition. mdpi.comresearchgate.netosi.lv This approach typically utilizes 2-azidobenzaldehydes and active methylene compounds, such as phenylchalcogenylacetonitriles or 2-cyanoacetamides, as key starting materials. mdpi.comresearchgate.netosi.lv

The reaction of 2-azidobenzaldehydes with phenylchalcogenylacetonitriles (containing sulfur or selenium) in the presence of a catalyst like potassium carbonate affords 4-(phenylchalcogenyl)tetrazolo[1,5-a]quinolines. mdpi.comresearchgate.net The process is generally conducted in a solvent mixture like dimethylsulfoxide and water at elevated temperatures. mdpi.comresearchgate.net This method demonstrates good tolerance to both electron-donating and electron-withdrawing substituents on the phenylchalcogenyl moiety, providing moderate to excellent yields of the products. mdpi.comresearchgate.net

The proposed mechanism involves an initial Knoevenagel condensation between the 2-azidobenzaldehyde and the active methylene compound. mdpi.comresearchgate.net The resulting intermediate then undergoes an intramolecular [3+2] cycloaddition, where the azide group reacts with the nitrile group to form the fused tetrazole ring. mdpi.comresearchgate.net

Similarly, the reaction of 2-azidobenzaldehydes with 2-thioamides of cyanoacetic acid can proceed without a solvent or base at 80–90°C to selectively form tetrazolo[1,5-a]quinolines. researchgate.netosi.lv The proposed mechanism for this variation also involves a Knoevenagel condensation followed by an intramolecular [3+2] cycloaddition of the azide group to the C≡N bond of the intermediate acrylonitrile. researchgate.netosi.lv

Table 2: Synthesis of 4-(Phenylchalcogenyl)tetrazolo[1,5-a]quinolines

2-Azidobenzaldehyde DerivativePhenylchalcogenylacetonitrileProductYield (%)
2-AzidobenzaldehydePhenylselanylacetonitrile4-(Phenylselanyl)this compound75
2-Azidobenzaldehyde(o-Tolylselanyl)acetonitrile4-(o-Tolylselanyl)this compound63 mdpi.com
2-Azidobenzaldehyde(Mesitylselanyl)acetonitrile4-(Mesitylselanyl)this compound45 mdpi.com
2-Azidobenzaldehyde(p-Tolylthio)acetonitrile4-(p-Tolylthio)this compound60 mdpi.com
2-Azidobenzaldehyde((4-Methoxyphenyl)thio)acetonitrile4-((4-Methoxyphenyl)thio)this compound55 mdpi.com
2-Azidobenzaldehyde((4-Chlorophenyl)selanyl)acetonitrile4-((4-Chlorophenyl)selanyl)this compound52 mdpi.com

Note: The data in this table is based on the reaction of 2-azidobenzaldehyde with various phenylchalcogenylacetonitriles. mdpi.com

Stereoselective and Regioselective Synthesis of this compound Derivatives

The stereoselective and regioselective synthesis of this compound derivatives allows for the precise control of the spatial arrangement of substituents, which is crucial for their potential applications.

A notable example of regioselective synthesis is the four-component reaction between primary amines, dialkyl acetylenedicarboxylates, this compound-4-carbaldehyde, and ethyl 2-cyanoacetate. chemrestech.comsciexplore.ir This reaction, often catalyzed by nano-ZnO, can lead to the formation of this compound-based 2-amino-1,4-dihydropyridines and pyridin-2(1H)-one derivatives. chemrestech.comresearchgate.net The use of zinc oxide nanoparticles can facilitate the Michael addition, condensation, and intramolecular cyclization steps involved in this multi-component reaction. chemrestech.com The regioselectivity of this reaction allows for the controlled synthesis of specific isomers. chemrestech.comsciexplore.ir

Chemical Reactivity and Transformation Studies of Tetrazolo 1,5 a Quinoline

Functional Group Transformations

Derivatives of tetrazolo[1,5-a]quinoline, particularly those bearing reactive functional groups, can undergo various transformations to yield a diverse array of new compounds.

The aldehyde group in compounds like This compound-4-carbaldehyde (B54449) is susceptible to oxidation to form the corresponding carboxylic acid. For instance, the oxidation of 2-chloroquinoline-3-carbaldehydes, a precursor to the this compound system, can be achieved using reagents like silver nitrate (B79036) in an alkaline medium to yield 2-chloroquinoline-3-carboxylic acids. mdpi.comtandfonline.com These carboxylic acid intermediates can then be cyclized with sodium azide (B81097) to produce this compound-4-carboxylic acids. tandfonline.comtandfonline.com This transformation is a key step in the synthesis of various derivatives, as the carboxylic acid group can be further modified.

A general procedure for the synthesis of this compound-4-carboxylic acids involves the reaction of 2-chloroquinoline-3-carboxylic acid with sodium azide in dimethylformamide (DMF) at 100 °C. tandfonline.com

Table 1: Synthesis of this compound-4-carboxylic Acids

Starting Material Reagents and Conditions Product Yield Reference
2-Chloroquinoline-3-carboxylic acid Sodium azide, DMF, 100°C, 12h This compound-4-carboxylic acid Varies tandfonline.com

The aldehyde functionality of this compound-4-carbaldehyde can be readily reduced to a primary alcohol. A common reducing agent for this transformation is sodium borohydride (B1222165) in a methanol (B129727) solvent. chemrestech.comrsc.org The resulting alcohol, (tetrazolo[1,5-a]quinolin-4-yl)methanol, can serve as an intermediate for further synthetic modifications. chemrestech.comrsc.org For example, it can be methylated using methanesulfonyl chloride in the presence of triethylamine (B128534) to yield 4-(methoxymethyl)this compound. chemrestech.comrsc.org

Table 2: Reduction of this compound-4-carbaldehyde

Starting Material Reagents and Conditions Product Reference

The this compound ring system can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. The reaction of 2-chloroquinolines with sodium azide is a key method for the synthesis of the this compound scaffold itself, proceeding through a nucleophilic substitution followed by ring-chain tautomerization. rsc.orgmdpi.comresearchgate.net

Furthermore, the chlorine atom in derivatives like 1,3-dichlorobenzo[f]quinoline exhibits regioselectivity in nucleophilic substitution reactions. Treatment with sodium azide in N-methylpyrrolidin-2-one (NMP) results in the selective replacement of the chlorine at the 1-position to form 1-azido-3-chlorobenzo[f]quinoline. chem-soc.si In another example, the bromine atoms on the benzene (B151609) ring of this compound-4-carboxylic acid can be replaced by phenyl groups via a modified Suzuki reaction. tandfonline.comtandfonline.com

Ring System Reactivity and Rearrangements

The core tetrazole ring of the this compound system is subject to unique reactivity, including transformations that involve the loss of nitrogen and subsequent rearrangement of the heterocyclic framework.

Under photolytic or thermolytic conditions, tetrazolo[1,5-a]quinolines can undergo denitrogenation, leading to the formation of highly reactive intermediates. The argon matrix photolysis of this compound results in the elimination of a nitrogen molecule and subsequent ring expansion. acs.orgnih.govacs.org This process is believed to proceed through a nitrene intermediate, which then rearranges to form a seven-membered ring system. acs.orgnih.govacs.org In the case of this compound, this ring expansion leads to the formation of 1,3-diazabenzo[d]cyclohepta-1,2,4,6-tetraene. acs.orgnih.govacs.org Similar denitrogenative rearrangements can be catalyzed by transition metals, such as iron, leading to various fused N-heterocycles. researchgate.net

In addition to ring expansion, the photolysis of this compound derivatives can also lead to ring opening of the newly formed seven-membered ring. For the related compound tetrazolo[5,1-a]isoquinoline, photolysis leads to the formation of o-cyanophenylketenimine. acs.orgnih.govacs.org This type of ring opening represents a significant transformation of the original heterocyclic scaffold, providing a pathway to acyclic, yet highly functionalized, organic molecules.

Annular Tautomerism of the Tetrazole Moiety

The tetrazole ring within the this compound system can theoretically exist in different tautomeric forms. While specific studies on the annular tautomerism of the parent this compound are not extensively detailed in the provided results, the tautomerism of tetrazole rings in general is a well-established phenomenon. For instance, in 5-substituted tetrazoles, the equilibrium between the 1-NH and 2-NH tautomers is influenced by the electronic nature of the substituent and the surrounding medium. rsc.org In fused systems like tetrazolo[1,5-a]quinolines, the tetrazole ring is generally considered to be in the more stable form due to aromaticity. Computational studies on similar fused tetrazoles have indicated that the position of the tautomeric equilibrium can be influenced by solvent polarity and the presence of substituents. sci-hub.rumdpi.com For example, in substituted 5-aryltetrazoles, the 1-NH tautomer is often predominant. rsc.org The character of annular tautomerism in 5-aminotetrazole (B145819) shows that the 2H-form is preferred in the gas phase, while the polar 1H-tautomer becomes more feasible in solution. sci-hub.ru

Derivatization Strategies

The reactivity of the this compound scaffold, particularly when functionalized with groups like an aldehyde, allows for a wide range of derivatization strategies to be employed.

A prominent derivatization route involves the condensation of this compound-4-carbaldehyde with various primary amines to form Schiff bases. niscpr.res.insphinxsai.com These reactions are typically carried out by refluxing the reactants in a suitable solvent like dioxane or ethanol, sometimes with a catalytic amount of acid. niscpr.res.insphinxsai.comconnectjournals.com

The resulting Schiff bases are valuable intermediates for the synthesis of other heterocyclic systems. For instance, they can undergo cyclization with thioglycolic acid to yield thiazolidinone analogues. connectjournals.comderpharmachemica.comsoeagra.com This reaction is often performed in a solvent like N,N-dimethylformamide (DMF) in the presence of a catalyst such as anhydrous zinc chloride. derpharmachemica.comscholarsresearchlibrary.com A series of 4-thiazolidinone (B1220212) derivatives have been synthesized from substituted tetrazoloquinoline Schiff's bases by reacting them with thioacetic acid. derpharmachemica.com

Table 1: Synthesis of Schiff Bases and Thiazolidinones from this compound-4-carbaldehyde

Starting Material Reagent(s) Product Type Reference(s)
This compound-4-carbaldehyde Aromatic amines Schiff Bases niscpr.res.insphinxsai.com

The synthesis of α-hydroxyphosphonate and α-acetoxyphosphonate derivatives of this compound has been reported. nih.govresearchgate.netgoogle.co.in These compounds are typically synthesized from this compound-4-carbaldehyde. The reaction with dialkyl phosphites can yield α-hydroxyphosphonates, while the use of trialkyl phosphites can lead to α-alkoxyphosphonates. researchgate.net Furthermore, α-acetoxyphosphonate derivatives have also been prepared. nih.govacs.org The structures of these novel phosphonate (B1237965) derivatives have been confirmed using various spectroscopic methods, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry. nih.govtandfonline.com

A direct method for the synthesis of 4-(phenylchalcogenyl)tetrazolo[1,5-a]quinolines has been developed through the bicyclization of 2-azidobenzaldehydes with phenylchalcogenylacetonitriles. mdpi.com This approach allows for the introduction of selenium and sulfur atoms at the 4-position of the this compound ring system. The reaction has been shown to be applicable to a range of substituted arylselanyl-acetonitriles. mdpi.com The structures of the resulting 4-(phenylselanyl)this compound and its derivatives have been confirmed by X-ray crystallography, ¹H NMR, ¹³C NMR, and ⁷⁷Se NMR spectroscopy. mdpi.com

Table 2: Examples of Synthesized 4-(Phenylchalcogenyl)tetrazolo[1,5-a]quinolines

Compound Yield Melting Point (°C) Reference
4-(Mesitylselanyl)this compound 45% 184–186 mdpi.com
4-((4-Chlorophenyl)thio)this compound 55% 174–177 mdpi.com

Derivatization of this compound can also lead to the formation of pyrimidyl derivatives. This has been achieved by first condensing this compound-4-carboxaldehyde with substituted thiosemicarbazides to form thiosemicarbazones. sci-hub.runih.gov Subsequent cyclization of these intermediates with malonic acid in the presence of acetyl chloride yields the desired pyrimidyl derivatives. sci-hub.runih.gov Further condensation of these pyrimidyl compounds with various aromatic aldehydes can then afford arylidene derivatives. nih.govsookmyung.ac.kr

The this compound scaffold can be extended to form other fused heterocyclic systems. For instance, the conversion of tetrazolo[1,5-a]quinoxalines (a related but distinct heterocyclic system) into 1,2,3-triazoloquinoxalines has been investigated under the conditions of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govbeilstein-journals.org Interestingly, a competing reaction leading to the formation of imidazo[1,2-a]quinoxalines through denitrogenative annulation has also been observed. nih.govbeilstein-journals.org The reaction conditions, particularly the concentration of the alkyne, can influence the product ratio between the triazole and imidazole (B134444) derivatives. nih.govresearchgate.net This reactivity highlights the potential of tetrazole-fused systems to serve as precursors for a variety of complex heterocyclic structures. nih.govd-nb.info

Reaction Mechanism Elucidation

The reactivity of the this compound scaffold is intrinsically linked to the complex and fascinating equilibria and intermediates that govern its transformations. The elucidation of its reaction mechanisms has been a subject of significant research, revealing pathways that include valence tautomerism, cycloadditions, and rearrangements under thermal or photochemical stimuli.

A cornerstone of the mechanistic understanding of this compound is its ring-chain valence tautomerism with the corresponding 2-azidoquinoline form. researchgate.net This equilibrium is highly dependent on factors such as the solvent, temperature, and the electronic nature of substituents on the quinoline (B57606) ring. The ability of the fused tetrazole ring to open to a reactive azide group is the key to many of its transformations, particularly in cycloaddition reactions. researchgate.netbeilstein-archives.org

Intramolecular Cycloaddition in Synthesis

One of the primary mechanisms for the formation of the this compound system itself involves an intramolecular [3+2] cycloaddition. In the synthesis starting from 2-azidobenzaldehydes and various acetonitriles, the proposed mechanism commences with a Knoevenagel condensation. researchgate.netmdpi.com This is followed by a selective and intramolecular [3+2] cycloaddition where the azide group acts as a 1,3-dipole, attacking the nitrile group of the intermediate acrylonitrile. researchgate.net Research has shown that the nitrile group, despite being a relatively poor dipolarophile, readily participates in this intramolecular reaction over competing pathways like cycloaddition to an olefinic bond or the generation of a nitrene intermediate. niscpr.res.in

A plausible mechanism for the formation of 4-(arylchalcogenyl)tetrazolo[1,5-a]quinolines from 2-azidobenzaldehyde (B97285) and 2-(phenylselanyl)acetonitrile is detailed below. The reaction proceeds via a Knoevenagel condensation, catalyzed by a base, to form an intermediate α,β-unsaturated nitrile. This intermediate then undergoes a rapid intramolecular 1,3-dipolar cycloaddition of the azide onto the cyano group to yield the final fused heterocyclic product. mdpi.com

Table 1: Proposed Mechanistic Steps in the Synthesis of 4-(Arylchalcogenyl)tetrazolo[1,5-a]quinolines

Step Description Intermediate(s)
1 Base-catalyzed Knoevenagel condensation α,β-Unsaturated nitrile
2 Intramolecular [3+2] cycloaddition Azide and nitrile groups in proximity

| 3 | Ring formation | Fused this compound ring system |

Data sourced from references researchgate.netmdpi.com.

Tautomerism-Driven Cycloadditions

The tautomeric equilibrium between the tetrazole and the open-chain 2-azidoquinoline allows the latter to participate in reactions characteristic of organic azides, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netnih.gov This "click chemistry" reaction provides a powerful tool for derivatization. The mechanism is believed to be initiated via the complexation of the copper catalyst with the terminal alkyne. nih.govbeilstein-journals.org The resulting copper acetylide then reacts with the 2-azidoquinoline tautomer in a stepwise manner to form a six-membered cupracycle intermediate, which subsequently rearranges and releases the final 1,2,3-triazole product.

Thermal and Photochemical Rearrangements

This compound undergoes distinct transformations when subjected to energy in the form of heat or light. The general decomposition mechanism for 1,5-substituted tetrazoles involves an initial isomerization to an azidoimine, which is then followed by the elimination of molecular nitrogen. researchgate.net

Argon matrix photolysis of this compound provides a clear example of a mechanistically significant rearrangement. Upon irradiation, the compound eliminates a molecule of nitrogen, presumably through the formation of a highly reactive 2-quinolylnitrene intermediate. This is followed by a ring expansion, leading to the formation of 1,3-diazabenzo[d]cyclohepta-1,2,4,6-tetraene. acs.org

Studies on the thermal decomposition of related annelated tetrazoles over HZSM-5 zeolite have suggested an ionic mechanism. lew.roresearchgate.net This pathway involves the elimination of nitrogen facilitated by the electron-donating character of the neighboring benzene nucleus, which stabilizes a positive charge on the nitrogen atom. The subsequent rearrangement leads to ring contraction, ultimately forming stable N-cyanoderivatives. researchgate.net

Multicomponent Reaction Pathways

The synthesis of substituted tetrazolo[1,5-a]quinolines can also be achieved through one-pot multicomponent reactions, which involve a complex sequence of mechanistic steps. The Ugi-azide reaction provides one such pathway. The proposed mechanism involves the initial condensation of an aldehyde and an amine to form a Schiff base. Subsequent protonation by hydrazoic acid and nucleophilic attack by an isocyanide generates a nitrilium ion intermediate, which is then trapped by the azide anion. The final step is an intramolecular electrocyclization that yields the 1,5-disubstituted tetrazole ring fused to the quinoline system. researchgate.net

Table 2: Key Mechanistic Pathways and Intermediates

Reaction Type Conditions Key Intermediate(s) Product Type
Intramolecular Cycloaddition Base catalysis, heat Acrylonitrile derivative This compound
CuAAC ("Click" Reaction) Cu(I) catalyst 2-Azidoquinoline (tautomer) 1,2,3-Triazolyl-quinoline
Photochemical Rearrangement Argon matrix photolysis 2-Quinolylnitrene Ring-expanded diazepine
Thermal Decomposition HZSM-5 Zeolite, heat Cationic species Ring-contracted N-cyano derivative

Data sourced from references mdpi.comnih.govacs.orgresearchgate.netresearchgate.net.

Advanced Spectroscopic and Structural Characterization of Tetrazolo 1,5 a Quinoline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of tetrazolo[1,5-a]quinoline derivatives. It provides detailed information about the carbon-hydrogen framework, the electronic environment of individual nuclei, and dynamic processes such as tautomeric equilibria.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons of the quinoline (B57606) moiety exhibit complex splitting patterns (e.g., doublets, triplets, and doublet of doublets) due to spin-spin coupling with adjacent protons. The chemical shifts are influenced by the electron-withdrawing nature of the fused tetrazole ring.

For instance, in the related tetrazolo[1,5-a]quinoxaline (B8696438) system, aromatic protons are observed in the range of δ 8.0-8.2 ppm as a multiplet, with a distinct downfield doublet of doublets at δ 8.55 ppm. iau.ir The proton on the C5 position of the this compound ring is expected to be a singlet and significantly deshielded due to the adjacent nitrogen atoms of the tetrazole ring and the quinoline nitrogen. The specific chemical shifts and coupling constants for the protons on the benzo-fused ring (H6, H7, H8, H9) allow for unambiguous assignment and confirmation of the substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Unsubstituted this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-48.8 - 9.1dJ ≈ 9.0
H-58.0 - 8.3dJ ≈ 9.0
H-67.6 - 7.8dddJ ≈ 8.5, 7.0, 1.5
H-77.8 - 8.0dddJ ≈ 8.5, 7.0, 1.5
H-88.1 - 8.3ddJ ≈ 8.5, 1.5
H-99.2 - 9.5s

Note: These are estimated values based on data for quinoline and related heterocyclic systems. Actual values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the heterocyclic framework. The spectrum for this compound is expected to show nine distinct signals for the nine carbon atoms of the fused ring system.

The carbon atoms of the tetrazole ring moiety and the bridgehead carbons (C5a, C9a) are particularly informative. The chemical shifts of the quinoline carbons are influenced by the annelation of the tetrazole ring. Based on data from various quinoline derivatives, the carbons of the benzo-fused portion are expected in the typical aromatic region of δ 120-140 ppm, while the carbons of the pyridine-like ring will be further downfield, with the bridgehead carbon C9a appearing around δ 145-150 ppm. rsc.orgresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Unsubstituted this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-4120 - 125
C-5115 - 120
C-5a140 - 145
C-6128 - 132
C-7130 - 135
C-8125 - 130
C-9130 - 135
C-9a145 - 150
C-9b125 - 130

Note: These are estimated values based on data for quinoline and related heterocyclic systems. Actual values may vary.

Heteronuclear NMR (e.g., ⁷⁷Se-NMR)

While not commonly applied to the parent this compound system, heteronuclear NMR techniques such as ⁷⁷Se-NMR could be a powerful tool for characterizing derivatives containing specific heteroatoms. Selenium (⁷⁷Se) NMR is highly sensitive to the electronic environment around the selenium atom, with chemical shifts spanning a range of over 3000 ppm.

For a hypothetical selenium-containing derivative, such as a selenoether or a selenocycle attached to the this compound core, ⁷⁷Se-NMR would provide a direct probe of the selenium atom's oxidation state and bonding environment. The significant sensitivity of the ⁷⁷Se chemical shift can be used to study subtle intramolecular interactions and conformational changes, which might be less apparent in ¹H or ¹³C NMR spectra.

Two-Dimensional NMR Techniques (e.g., NOESY) for Regiochemistry

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals and for confirming the regiochemistry of the fused system. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) establish connectivity between protons and carbons.

Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) is instrumental in determining spatial proximity between protons. For substituted tetrazolo[1,5-a]quinolines, a NOESY experiment can confirm the regiochemistry by observing cross-peaks between protons on the substituent and protons on the heterocyclic core. For example, a NOE correlation between the proton at the 9-position and a proton on an adjacent substituent would confirm the connectivity and spatial arrangement. Such analyses have been successfully used to determine the relative configuration of new chiral centers and confirm structures in related complex heterocyclic systems. researchgate.net

Variable Temperature NMR for Tautomeric Equilibria

A key chemical feature of the this compound system is its existence in a dynamic equilibrium with its valence tautomer, 2-azidoquinoline. This ring-chain tautomerism is highly dependent on factors such as solvent polarity, temperature, and the electronic nature of substituents. nih.gov

Variable Temperature (VT) NMR is the premier technique for studying such dynamic equilibria. researchgate.net At low temperatures, where the interconversion between the tetrazole and azide (B81097) forms is slow on the NMR timescale, separate signals for both tautomers may be observed. As the temperature is increased, the rate of interconversion increases, leading to the broadening of the NMR signals corresponding to the atoms involved in the tautomerization. At a sufficiently high temperature (the coalescence temperature), the signals for the two tautomers merge into a single, averaged signal. By analyzing the spectra at different temperatures, it is possible to determine the thermodynamic parameters (ΔH, ΔS, and ΔG) of the equilibrium. researchgate.net This provides a quantitative understanding of the stability of each tautomer under different conditions.

Vibrational Spectroscopy

The IR spectrum of a compound in the this compound form would show characteristic bands for C-H, C=C, and C=N stretching and bending vibrations of the fused aromatic system. In contrast, the 2-azidoquinoline tautomer would exhibit a highly characteristic and intense asymmetric stretching band (νas) for the azide (-N₃) group, typically appearing in the 2100-2150 cm⁻¹ region. The presence or absence of this strong absorption is a definitive diagnostic tool. researchgate.net

For example, studies on related azidopyrimidines show that the equilibrium can be shifted by solvent choice, with less polar solvents favoring the open-chain azide form, which is readily confirmed by the appearance of the strong azide band in the IR spectrum. nih.gov The solid-state IR spectrum (e.g., using a KBr pellet) is particularly useful for determining the preferred tautomeric form in the crystalline state. Raman spectroscopy provides complementary information, especially for the symmetric vibrations of the heterocyclic rings.

Table 3: Key Diagnostic Vibrational Frequencies (cm⁻¹)

TautomerFunctional GroupKey Vibrational ModeTypical Wavenumber (cm⁻¹)
This compoundQuinoline RingC=C/C=N Stretching1500 - 1650
Tetrazole RingRing Vibrations1200 - 1400
2-AzidoquinolineAzide GroupAsymmetric Stretch (νas)2100 - 2150
Quinoline RingC=C/C=N Stretching1500 - 1650

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental tool for confirming the successful synthesis of the this compound ring system. A key diagnostic feature is the absence of a strong stretching vibration band for an azide group (N₃), which typically appears in the 2000-2200 cm⁻¹ region. iau.ir The disappearance of this peak confirms the cyclization of the azide into the fused tetrazole ring. iau.ir

Further structural confirmation comes from the presence of characteristic absorption bands. For instance, in various 4-amino substituted tetrazolo[1,5-a]quinolines, distinct frequencies corresponding to C=N and C-N bonds are observed. The IR spectrum for 7-methyl-5(piperidin-1-yl)this compound showed a peak at 1660.4 cm⁻¹ for C=N and 1466.4 cm⁻¹ for C-N. Similarly, 7-methoxy-5-morpholinothis compound displayed a C=N peak at 1663.0 cm⁻¹ and a C-N peak at 1427.7 cm⁻¹.

Selected FT-IR Data for this compound Derivatives

CompoundFunctional GroupWavenumber (cm⁻¹)Reference
7-methyl-5(piperidin-1-yl)this compoundC=N1660.4
C-N1466.4
7-methoxy-5-morpholinothis compoundC=N1663.0
C-N1427.7
7-methoxy-5-(piperazin-1-yl)this compoundC=N1643.4
C-N1438.9

Mass Spectrometry and Elemental Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. This technique provides strong evidence for the identity of a synthesized compound. For example, HRMS was used to identify 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline, confirming its composition. mdpi.com The structures of newly synthesized this compound-4-carbonitrile derivatives have also been confirmed using HRMS spectral data. researchgate.net Mass spectrometry of various derivatives consistently shows a molecular ion peak (m/z) that aligns with the calculated molecular weight of the proposed structure.

Mass Spectrometry Data for this compound Derivatives

CompoundMolecular FormulaObserved [M+] (m/z)Reference
7-methyl-5(piperidin-1-yl)this compoundC₁₅H₁₇N₅267
7-methoxy-5-morpholinothis compoundC₁₄H₁₅N₅O₂285
7-nitro-5-(piperidin-1-yl)this compoundC₁₄H₁₄N₆O₂298
4-(Morpholin-4-yl)tetrazolo[1,5-a]quinoxalineC₁₂H₁₂N₆O256 iau.ir
4-(Pyrrolidin-1-yl)tetrazolo[1,5-a]quinoxalineC₁₂H₁₂N₆240 iau.ir

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. This quantitative method is used to verify the empirical and molecular formula of a newly synthesized derivative. For the this compound series, the experimentally found percentages show no significant deviation from the theoretically calculated values, thus confirming the purity and assigned structure of the compounds. iau.irbohrium.com

Elemental Analysis Data for Tetrazolo[1,5-a]quinoxaline Derivatives

CompoundMolecular FormulaAnalysis%C%H%NReference
4-(Morpholin-4-yl)tetrazolo[1,5-a]quinoxalineC₁₂H₁₂N₆OCalcd.56.244.7232.79 iau.ir
Found56.414.9432.61
4-(Pyrrolidin-1-yl)tetrazolo[1,5-a]quinoxalineC₁₂H₁₂N₆Calcd.59.995.0334.98 iau.ir
Found60.314.9234.72
7-nitro-5-(piperidin-1-yl)this compoundC₁₄H₁₄N₆O₂Calcd.56.374.7328.17
Found56.354.7228.19

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. The absorption spectra of quinoline derivatives typically show bands that can be assigned to π–π* and n–π* electronic transitions. nih.gov For example, absorption bands for certain quinazolinone derivatives in the 210–285 nm range are assigned to π–π* transitions, while those in the 285–320 nm range correspond to n–π* transitions. nih.gov The specific wavelengths of maximum absorption (λ_max) and the intensity of these bands can be influenced by the solvent and the nature of substituents on the quinoline ring. mdpi.com In one study, a tetrahydroisoquinoline alkaloid, a related system, showed UV maxima at 235 and 278 nm. mdpi.com The photophysical properties of this compound derivatives are an area of interest, with some studies noting that solutions of related mesoionic tetrazoles can be colored, indicating absorption in the visible range. beilstein-journals.org

UV-Vis Absorption Data for Related Quinoline and Tetrahydroisoquinoline Structures

Compound TypeTransition TypeAbsorption Range / λ_max (nm)Reference
Quinazolinone Derivativesπ–π210 - 285 nih.gov
n–π285 - 320
Tetrahydroisoquinoline Alkaloid (Calycotomine)-235 mdpi.com
-278

Theoretical and Computational Chemistry Studies of Tetrazolo 1,5 a Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and the energies of different molecular states.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govmdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com DFT calculations are instrumental in optimizing molecular geometries, calculating thermodynamic parameters, and exploring the pathways of chemical reactions by locating reactants, transition states, intermediates, and products. mdpi.com

For heterocyclic systems like tetrazolo[1,5-a]quinolines, DFT methods such as B3LYP are employed to establish the energies of different forms and to analyze electronic properties. nih.gov These calculations help in understanding the stability and reactivity of the molecule. For instance, in studies of related quinolinone derivatives, DFT has been used to inspect tautomerization mechanisms and estimate the kinetic and thermodynamic features of conversion processes. nih.gov The choice of functional and basis set, such as B3LYP/6-311++G, is crucial for obtaining accurate results regarding the energies and structures of tautomeric forms of tetrazole derivatives. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netscirp.org A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com This analysis indicates that charge transfer can occur within the molecule, a phenomenon linked to the bioactivity of many compounds. scirp.org In studies of various tetrazole and quinoline (B57606) derivatives, DFT calculations have been used to determine these energy values and predict reactivity. scirp.orgresearchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Sample Quinoline Compound

Parameter Energy (eV)
EHOMO -6.646
ELUMO -1.816
Energy Gap (ΔE) 4.83

Data derived from computational studies on the parent quinoline molecule and is illustrative of the parameters calculated for related systems. scirp.org

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and the delocalization of electron density within a molecule. nih.govbeilstein-journals.org It provides a detailed picture of the bonding by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these donor-acceptor interactions reveals the extent of electron delocalization, which is crucial for understanding the stability and aromaticity of heterocyclic rings. beilstein-journals.orgbeilstein-journals.org

In the context of tetrazole derivatives, NBO analysis has been used to identify the "best Lewis structure" by finding the one with the lowest non-Lewis occupancy. beilstein-journals.orgbeilstein-journals.org High non-Lewis occupancy indicates strong electron delocalization. beilstein-journals.orgbeilstein-journals.org NBO calculations can also determine the natural atomic charges on each atom, identifying the most positive and negative sites within the molecule, which are key to understanding its electrostatic potential and intermolecular interactions. inorgchemres.orgmdpi.com For instance, analysis of related triazoloquinazolines has identified the carbonyl oxygen as having the largest negative charge, while the carbonyl carbon carries the largest positive charge. mdpi.com

Tautomerism, the interconversion of structural isomers through proton transfer, is a critical phenomenon in heterocyclic chemistry. nih.gov Computational methods, particularly DFT, are highly effective in predicting the relative stabilities of different tautomers. By calculating the total energies of each possible tautomeric form, researchers can determine the most stable isomer and predict the equilibrium distribution in different environments. nih.gov

For example, studies on C5-substituted tetrazole derivatives using DFT/B3LYP calculations have established the relative energies of 1H- and 2H-tautomeric forms. nih.gov Similarly, investigations into various hydroxy-quinoline derivatives have used quantum-chemical calculations to analyze tautomeric equilibria. beilstein-journals.org These studies often show that the inclusion of solvent effects, either through continuum models or explicit solvent molecules, is essential for accurately reproducing experimental observations, as intermolecular hydrogen bonding can significantly influence the equilibrium. nih.gov The database of known tautomeric transformations shows that prototropic tautomerism is the most common type studied. nih.gov

Molecular Dynamics and Conformation Studies

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamic behavior of molecules in a simulated physiological environment. nih.gov MD is particularly useful for assessing the stability of a ligand-receptor complex, which is crucial in drug design. nih.gov

For complex heterocyclic systems like derivatives of quinazoline, MD simulations have been conducted for time scales up to 100 ns to evaluate the dynamic behavior of the molecule when bound to a biological target. nih.gov These simulations, often following molecular docking studies, help to validate the binding poses and interactions predicted by docking. nih.gov In studies involving tetrazolo[1,5-a]quinoline-based metal complexes, molecular docking has been used to evaluate the binding efficacy to targets like DNA, providing docking energies that suggest favorable interactions. nih.gov

Spectroscopic Property Simulations and Predictions

Computational chemistry plays a vital role in the interpretation and prediction of spectroscopic data. DFT calculations can simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra.

Calculated vibrational frequencies from DFT can be compared with experimental IR spectra to aid in the assignment of absorption bands. scirp.org For example, in quinoline-based peptoids, DFT calculations have accurately predicted the vibrational frequencies for C=O and C-H stretching and bending modes. tees.ac.uk Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to compute the chemical shifts for ¹H and ¹³C NMR spectra, which can then be correlated with experimental data to confirm molecular structures. mdpi.com Furthermore, time-dependent DFT (TD-DFT) is employed to simulate electronic transitions and predict UV-Visible absorption wavelengths and excitation energies, which helps in understanding the electronic properties of the molecule. nih.govresearchgate.net

Table 2: List of Compounds Mentioned

Compound Name
This compound
Quinoline
Quinolinone
1H-tetrazole
2H-tetrazole
Triazoloquinazoline
7-hydroxyquinoline

Simulation of NMR and IR Spectra

Theoretical simulations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are essential tools for the structural elucidation of novel this compound derivatives. These computational methods aid in the interpretation of experimental data and can help to confirm the proposed molecular structures.

For the simulation of NMR spectra, Density Functional Theory (DFT) is a widely used method. nih.govaps.org The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is particularly effective for calculating the NMR chemical shifts of fused heterocyclic systems. researchgate.net The process typically involves optimizing the molecular geometry of the this compound derivative at a chosen level of theory, followed by the calculation of the magnetic shielding tensors. These tensors are then converted into chemical shifts, usually by referencing them to a standard compound like tetramethylsilane (TMS). The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(2d,p)) is crucial for achieving good agreement between the calculated and experimental chemical shifts. mdpi.com A strong correlation between the computed and measured shifts provides confidence in the structural assignment of the synthesized compounds. mdpi.com

Similarly, the simulation of IR spectra is predominantly carried out using DFT calculations. tezu.ernet.in After the geometry of the molecule is optimized, the vibrational frequencies and their corresponding intensities are calculated. aip.org These calculations provide a theoretical vibrational spectrum that can be compared with the experimental FT-IR spectrum. This comparison helps in the assignment of the observed absorption bands to specific vibrational modes of the molecule, such as the stretching and bending of particular bonds. sfasu.edu For instance, in a study of a tetrazole derivative, the disappearance of a nitrile (C≡N) stretching band and the appearance of bands characteristic of the tetrazole ring in the calculated and experimental IR spectra confirmed the successful synthesis of the target compound. mdpi.com

Prediction of Photophysical Properties (e.g., Fluorescence Quantum Yields, Solvatofluorochromic Effects, Two-Photon Absorption)

Computational methods are extensively used to predict the photophysical properties of this compound derivatives, providing insights that guide the development of new fluorescent materials. ruc.dk Quantum chemical calculations can elucidate the electronic structure and transitions that govern absorption and emission phenomena. tezu.ernet.in

One area of significant interest is the prediction of fluorescence quantum yields (Φfl) . For a series of π-extended 1,4-dihydropyrrolo[3,2-b]pyrroles fused with tetrazolo[1,5-a]quinolines, computational studies have shown that derivatives incorporating the this compound moiety (TQPPs) exhibit significantly higher fluorescence quantum yields compared to their quinoline counterparts (CQPPs). nih.gov This is noteworthy because the presence of nitrogen-rich aromatic rings often leads to efficient intersystem crossing, which quenches fluorescence. nih.gov

Solvatofluorochromic effects , the change in fluorescence color with solvent polarity, are also investigated using computational models. The polarizable continuum model (PCM) is often employed to describe the effect of the solvent on the electronic properties of the molecule. nih.gov Studies on this compound derivatives have revealed strong solvatofluorochromic effects, which are desirable for applications in sensing and imaging. tezu.ernet.inaip.org

Two-photon absorption (2PA) is another property that can be predicted and analyzed through computational chemistry. For certain this compound derivatives, experimental studies have shown that 2PA occurs in the 700–800 nm range. tezu.ernet.in The peak two-photon absorption cross-section values (σ2PA) have been measured to reach up to 250 GM for some derivatives. nih.gov Computational analysis helps in understanding the nature of the electronic transitions involved in the 2PA process. nih.gov

The following table summarizes the computationally predicted and experimentally measured photophysical properties of a representative this compound derivative.

PropertyValueComputational Method
Fluorescence Quantum Yield (Φfl) HighM06
Solvatofluorochromic Effects StrongPCM
Two-Photon Absorption (σ2PA) up to 250 GMNot Specified

Intersystem Crossing Yield Calculations

Intersystem crossing (ISC) is a photophysical process involving a transition between electronic states of different spin multiplicity, typically from a singlet excited state to a triplet excited state. This process can significantly influence the fluorescence quantum yield of a molecule. Computational studies on this compound derivatives have suggested that the ISC yield plays a crucial role in modulating their fluorescence intensity. nih.gov

The efficiency of ISC is largely determined by the spin-orbit coupling (SOC) between the singlet and triplet states. nih.gov To quantify this, the SOC elements can be calculated using quantum chemistry programs like Orca. nih.gov By analyzing the relative energies of the singlet and triplet excited states and the magnitude of the SOC, researchers can predict the likelihood of intersystem crossing. For instance, computational investigations have helped to explain the relatively low fluorescence quantum yields observed in some bis(quinolinyl)dyes by revealing the dominant role of the relative positions of singlet and triplet excited states. nih.gov

Computational Design and Optimization of Novel this compound Derivatives

Computational chemistry is a powerful tool for the rational design and optimization of novel this compound derivatives with desired properties. By performing in silico studies, researchers can screen potential candidates and prioritize synthetic efforts, saving time and resources.

Quantum chemical methods are employed to analyze the electronic structure of proposed molecular architectures. tezu.ernet.in For example, calculations can determine the shape and energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tezu.ernet.in The HOMO-LUMO energy gap is a key parameter that influences the electronic and optical properties of the molecule. By strategically placing electron-donating or electron-withdrawing groups on the this compound scaffold, the HOMO and LUMO levels can be fine-tuned to achieve specific absorption and emission characteristics. nih.gov

In the context of developing new functional dyes, computational studies have been instrumental in understanding how structural modifications affect photophysical properties. For instance, the planarization of π-extended dyes based on this compound has been shown through computational analysis to provide control over the molecular excited state. nih.gov This understanding allows for the targeted design of molecules with enhanced fluorescence or other desirable optical properties. The computational investigation of these systems has also revealed that the orientation of the electron-deficient heterocyclic moiety can significantly impact molar absorptivity. nih.gov This kind of detailed insight is invaluable for the optimization of chromophores for various applications.

Advanced Applications in Chemical Research and Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

The tetrazolo[1,5-a]quinoline framework, particularly its derivatives, serves as a versatile building block for the synthesis of more complex molecular architectures. One of the most notable intermediates is This compound-4-carbaldehyde (B54449). nih.govchemrestech.combibliomed.org This compound is a key precursor in various synthetic transformations, including multicomponent reactions (MCRs), which are efficient processes for building molecular complexity in a single step. chemrestech.com

For instance, this compound-4-carbaldehyde has been utilized in the one-pot synthesis of highly functionalized quinolinyl-1,4-dihydropyridines. researchgate.net It also serves as a starting material for the synthesis of a variety of heterocyclic systems through condensation and cyclization reactions. For example, its reaction with substituted thiosemicarbazides followed by cyclization yields pyrimidyl derivatives. nih.gov Furthermore, it can be condensed with appropriate acetophenones and subsequently cyclized with thiourea (B124793) to form other complex heterocyclic structures. nih.gov

The versatility of the this compound core is also demonstrated in its use for creating libraries of novel compounds with potential biological activities. nih.govbibliomed.org The fusion of the electron-rich tetrazole ring with the quinoline (B57606) system provides a unique scaffold that can be readily modified to explore structure-activity relationships. bibliomed.org

Development of Fluorescent Probes and Dyes based on this compound Scaffolds

The rigid and planar structure of the this compound moiety, combined with its electron-withdrawing nature, makes it an excellent candidate for the core of fluorescent dyes. nih.govacs.org Researchers have successfully incorporated this scaffold into large, π-extended systems to create novel fluorescent materials with interesting photophysical properties. nih.govacs.org

A notable example is the synthesis of 1,4-dihydropyrrolo[3,2-b]pyrroles fused with two this compound units. nih.govacs.org These molecules, described as planarized, ladder-type heteroacenes, can possess up to 14 conjugated rings. nih.govacs.org These compounds exhibit efficient fluorescence, with emission wavelengths spanning the visible spectrum from green-yellow to orange-red. acs.org Many of these dyes display large fluorescence quantum yields and strong solvatofluorochromic effects, meaning their fluorescence color changes with the polarity of the solvent. acs.org Impressively, some of these materials retain their fluorescence even in the crystalline state. acs.org

The synthesis of these complex dyes is often achieved through a combination of multicomponent reactions and intramolecular direct arylation, starting from this compound-4-carbaldehyde derivatives. acs.org The strategic placement of the this compound moiety allows for fine-tuning of the electronic and photophysical properties of the resulting dyes. nih.govacs.org

Photophysical Properties of this compound Fused Dyes
CompoundAbsorption Max (nm)Emission Max (nm)Quantum YieldSolvent
TQFPP 11a4805920.85Toluene
TQFPP 11b4825950.78Toluene

Research in Materials Science and Functional Materials

The unique properties of the this compound scaffold have prompted its investigation in various areas of materials science.

Investigation as Corrosion Inhibitors

While research specifically on this compound as a corrosion inhibitor is limited, studies on closely related structures suggest its potential in this application. For example, a quinoline derivative containing a tetrazole moiety, 5-((4-phenyl-4,5-dihydro-1H-tetrazol-1-yl)methyl)quinolin-8-ol (PTQ8), has been synthesized and evaluated as a corrosion inhibitor for mild steel in a hydrochloric acid solution. The study demonstrated that the inhibition efficiency of PTQ8 increases with its concentration. The adsorption of this compound on the steel surface was found to follow the Langmuir adsorption isotherm.

Exploration in Organic Electronic Materials (e.g., Organic Solar Cell Polymers, OLEDs)

There is currently limited direct research on the application of this compound in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). However, the broader classes of quinoline and quinoxaline (B1680401) derivatives have been investigated for these purposes. Quinoxaline-based acceptors are of interest for organic solar cells due to their potential to reduce energy loss and improve charge transport. Similarly, quinoline-based materials have been synthesized and characterized for their potential as blue emitters in OLEDs. Given that the this compound scaffold possesses a rigid, planar, and electron-deficient nature, it is a plausible candidate for exploration in the design of new materials for organic electronics, although specific research in this area is yet to be extensively reported.

Studies on π-Extended and Conjugated Systems

The this compound unit is a valuable building block for the construction of large, π-extended, and conjugated systems. nih.govacs.org Its incorporation into larger molecular frameworks can significantly influence the electronic and optical properties of the resulting materials. nih.govacs.org

As mentioned in section 6.2, a key area of research has been the synthesis of centrosymmetric, planarized tetrazoloquinoline-fused pyrrolo[3,2-b]pyrroles. acs.org These molecules represent a class of heavily nitrogen-doped nanographenes. nih.govacs.org The synthesis involves a multicomponent reaction followed by an intramolecular palladium-catalyzed direct arylation to create the final fused, planar structure. acs.org These extended π-systems exhibit interesting photophysical properties, including efficient fluorescence and two-photon absorption. nih.gov The electron-withdrawing character of the this compound moiety plays a crucial role in tuning the HOMO and LUMO energy levels of these conjugated materials. nih.gov

Ligand Design in Coordination Chemistry and Organometallic Research

The nitrogen-rich tetrazole ring fused to the quinoline system in this compound makes it an attractive ligand for coordination with metal ions. While direct studies on this compound as a ligand are not abundant, research on the closely related tetrazolo[1,5-a]quinoxaline (B8696438) system provides strong evidence for its potential in coordination and organometallic chemistry.

Tetrazolo[1,5-a]quinoxaline derivatives have been successfully used as ligands to form organometallic complexes with metals such as rhenium. These complexes are of interest for applications in catalysis and optoelectronics. The tetrazolo[1,5-a]quinoxaline ligand coordinates to the metal center through the nitrogen atoms of the heterocyclic system. The resulting metal complexes can exhibit interesting photophysical and electrochemical properties. Given the structural and electronic similarities between quinoline and quinoxaline, it is highly probable that this compound and its derivatives can also act as effective ligands for a variety of metal ions, opening up avenues for the development of new catalysts, sensors, and functional materials.

Application in Heterocyclic Ring System Diversification

The this compound core serves as a versatile and strategic precursor for the synthesis of a wide array of other heterocyclic systems. Its utility stems from the reactivity of both the quinoline and the fused tetrazole ring, which can act as a masked azide (B81097). This allows for a variety of chemical transformations, including multicomponent reactions (MCRs), cyclizations, and cycloadditions.

A key intermediate in this diversification strategy is this compound-4-carbaldehyde. researchgate.net This compound is readily prepared from 2-chloroquinoline-3-carbaldehyde (B1585622) and serves as a foundational block for constructing more complex molecules. chemrestech.com For instance, it participates in one-pot MCRs with reactants like benzil, aromatic amines, and ammonium (B1175870) acetate, catalyzed by iodine, to yield highly substituted imidazole (B134444) derivatives. chemrestech.com Similarly, reacting the carbaldehyde with 3-oxo-3-phenylpropanenitrile and a β-enamine in a one-pot synthesis produces functionally rich quinolinyl-1,4-dihydropyridines. researchgate.net

The scaffold is also amenable to building other fused ring systems. The condensation of this compound-4-carboxaldehyde with substituted thiosemicarbazides, followed by cyclization with malonic acid, yields pyrimidyl derivatives. nih.gov Furthermore, the α,β-unsaturated ketones formed from the condensation of the carbaldehyde with acetophenones can be cyclocondensed with thiourea to create another class of pyrimidine-based heterocycles. nih.gov

The fused tetrazole ring itself is a key reactive feature, existing in equilibrium with its 2-azidoquinoline tautomer. This equilibrium is pivotal for cycloaddition reactions. In the related tetrazolo[1,5-a]quinoxaline system, the ring readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" with various terminal alkynes. nih.govbeilstein-archives.org This reaction opens up the 2-azidoquinoxaline (B6189031) form to yield 1,2,3-triazoloquinoxalines. nih.govbeilstein-archives.org This demonstrates a powerful method for linking the quinoline core to other molecular fragments through a stable triazole linker, a strategy widely used in drug discovery and materials science. nih.gov

In addition to CuAAC, the tetrazolo[1,5-a]quinoxaline scaffold can undergo a competing denitrogenative annulation reaction, particularly with electron-donating substituents on the quinoxaline ring and under specific alkyne concentrations. nih.govbeilstein-archives.org This process results in the formation of imidazo[1,2-a]quinoxalines, offering an alternative pathway to a different class of fused heterocycles from the same starting material. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from this compound Derivatives

Structure-Activity Relationship (SAR) Studies of this compound Analogs (focusing on chemical design principles)

The design of biologically active this compound analogs is guided by several key chemical principles derived from structure-activity relationship (SAR) studies. These studies systematically alter the molecular structure to understand how specific chemical features influence biological activity, providing a rational basis for designing more potent and selective compounds.

A fundamental design principle is the concept of bioisosterism . The tetrazole ring is a well-established bioisostere of the carboxylic acid group. chemrestech.com This substitution is advantageous as it can increase the lipophilicity of a molecule, potentially improving its absorption, distribution, and bioavailability while maintaining or enhancing its ability to interact with biological targets. chemrestech.com The planar, electron-rich nature of the fused tetrazole-quinoline system is considered a key factor in improving the biological profile of the compounds. chemrestech.com

Another critical design strategy is molecular hybridization , which involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or enhanced activity. SAR studies on tetrazole-quinoline hybrids for antitubercular activity revealed that the nature of the heterocyclic ring is crucial; for instance, replacing the tetrazole ring with a thiadiazole ring was found to increase activity against Mycobacterium tuberculosis H37Rv. chemrestech.com

The nature and position of substituents on the fused ring system dramatically influence activity. In a study of tetrazolo[1,5-c]quinazoline-5-thione derivatives (a related scaffold), modifications at the 5-position led to significant variations in antimicrobial and anticancer properties. nih.gov Key findings from this SAR study include:

S-Alkylation: Introduction of an aliphatic acid ester group at the 5-thio position increased cytotoxicity against Photobacterium leiognathi. nih.gov

Aryl Ketone Fragments: Attaching a (4-tolyl)ethanone moiety resulted in lethal activity against the acute lymphoblastic leukemia CCRF-CEM cell line. nih.gov

Acid Side Chains: Incorporating propanoic or methyl-butanoic acid side chains also conferred potent activity against the same leukemia cell line. nih.gov

Aromatic Substitution: Changing the substitution pattern on an attached aryl ring, such as replacing a 4-methyl group with 2,5-dimethoxy groups, altered the spectrum of anticancer activity, shifting it towards CNS cancer cell lines. nih.gov

These examples underscore the design principle that modifying peripheral functional groups is a powerful tool for tuning the biological activity and selectivity of the core scaffold. The strategic introduction of linkers (e.g., thioether), functional groups (e.g., esters, ketones, acids), and varied substitution patterns on appended rings allows for the fine-tuning of interactions with specific biological targets. nih.govmdpi.com

Table 2: Summary of SAR Findings for Tetrazolo-quinazoline Analogs

Molecular Recognition and Binding Interaction Studies (Computational and Spectroscopic)

Understanding how this compound and its analogs interact with biological macromolecules or other molecules is crucial for rational drug design and the development of new materials. These interactions are investigated using a combination of computational modeling and spectroscopic techniques.

Computational Studies: Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a ligand within the active site of a target protein. For a series of novel this compound derivatives incorporating pyrazoline and isoxazoline (B3343090) moieties, docking studies were performed to elucidate their binding mode within the active site of the fungal enzyme P450 cytochrome lanosterol (B1674476) 14α-demethylase. researchgate.net Such studies help to explain the observed biological activity and guide the design of new analogs with improved binding. researchgate.net In a similar vein, computational studies on related pyrazolo[1,5-a]quinazoline derivatives identified potential kinase targets, including ERK2, JNK3, and p38α MAPK, by predicting their binding poses and interactions within the ATP binding site. mdpi.com These in silico methods are invaluable for target identification and for understanding the key molecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the ligand-protein complex. rsc.org

Spectroscopic and Structural Studies: A range of spectroscopic methods are essential for confirming the structure of newly synthesized analogs and can also provide insights into molecular interactions. Techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry are routinely used to elucidate and confirm the chemical structures of this compound derivatives. researchgate.netnih.gov

Host-guest interaction studies, while not extensively reported for this compound itself, illustrate the methods used to study molecular recognition. For example, the interaction between cucurbit[n]urils (host) and various heterocyclic guests has been investigated using ¹H NMR and X-ray crystallography. rsc.org ¹H NMR titration experiments can reveal the stoichiometry and binding constants of host-guest complexes in solution by monitoring the chemical shift changes of protons upon complex formation. rsc.org Spectroscopic techniques like UV-Vis absorption and fluorescence spectroscopy can also be employed, as the formation of a host-guest complex often alters the photophysical properties of the guest molecule. rsc.orgrsc.org These methods provide quantitative data on binding affinities and thermodynamic parameters, offering a deeper understanding of the non-covalent forces (e.g., hydrogen bonding, ion-dipole interactions, hydrophobic effects) that drive molecular recognition. rsc.org

Table 3: Techniques Used in Molecular Recognition and Interaction Studies

Q & A

Q. What are the primary synthetic routes for Tetrazolo[1,5-a]quinoline derivatives, and how do reaction conditions influence yield?

this compound derivatives are commonly synthesized via intramolecular cyclization or cyclocondensation. A key method involves reacting 2-azidobenzaldehydes with organochalcogenylacetonitriles in a DMSO:H2O solvent system using K2CO3 as a base (yields up to 95%) . Alternatively, microwave-assisted synthesis with p-TsOH catalysis reduces reaction times (e.g., 15–20 minutes) and improves yields (60–80%) for benzimidazole-tetrazoloquinoline hybrids . Critical variables include temperature (60–80°C), solvent polarity, and catalyst choice. For example, sodium azide substitution in DMF at 60°C achieves 69% yield for 4-isopropyltetrazolo[1,5-a]quinoxaline .

Q. How are this compound derivatives characterized structurally?

Characterization relies on multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F), FTIR, and HRMS. For example:

  • 4-(Trifluoromethyl)tetrazolo[1,5-a]quinoxaline : <sup>1</sup>H NMR shows aromatic protons at δ 8.74–8.00 ppm, while <sup>19</sup>F NMR confirms the CF3 group at δ -67.7 ppm .
  • 4-Isopropyltetrazolo[1,5-a]quinoxaline : <sup>13</sup>C NMR identifies the isopropyl group (δ 33.5 ppm for CH(CH3)2) . Cross-validation with literature data and repositories like Chemotion ensures accuracy .

Q. What biological activities are associated with this compound scaffolds?

These compounds exhibit broad bioactivity:

  • Antimicrobial : Derivatives show MIC values of 2–16 µg/mL against Bacillus subtilis and Candida albicans .
  • Anti-inflammatory : Schiff base derivatives reduce carrageenan-induced edema by 60–75% in rodent models .
  • Antitumor : Select compounds inhibit HCT-116 colon cancer cells (IC50 = 2.56 µM) via autophagy pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across this compound derivatives?

Discrepancies often arise from substituent effects and assay conditions. For example:

  • Substituent position : 9-Methoxy groups enhance anti-inflammatory activity but reduce antimicrobial potency due to steric hindrance .
  • Assay variability : Broth microdilution (CLSI guidelines) vs. agar diffusion may yield differing MIC values . Mitigation strategies include dose-response profiling, molecular docking to validate target engagement, and meta-analysis of structural-activity trends .

Q. What strategies optimize the synthesis of fluorinated this compound derivatives for enhanced bioactivity?

Fluorination improves metabolic stability and target binding. Key approaches:

  • Trifluoromethylation : React 2-chloro-3-(trifluoromethyl)quinoxaline with NaN3 in DMF at 80°C (95% yield) .
  • Microwave-assisted synthesis : Reduces reaction times for perfluoroalkyl derivatives (e.g., C18H8F17N5O) while maintaining yields >70% . Characterization via <sup>19</sup>F NMR and X-ray crystallography (where possible) confirms regioselectivity .

Q. How can this compound derivatives be functionalized for neurodegenerative disease research?

Functionalization focuses on enhancing blood-brain barrier permeability and reducing cytotoxicity:

  • Schiff base formation : Reacting tetrazoloquinoline-4-carbaldehyde with substituted amines generates neuroprotective analogs (e.g., 3-chloro-1-(4-methoxyphenyl) derivatives) .
  • Metal complexation : Rhenium or iridium complexes improve stability and modulate dopamine receptor activity . In vivo models (e.g., MPTP-induced Parkinson’s in mice) validate efficacy, with histopathology and behavioral assays .

Methodological Considerations

Table 1: Key Synthetic Conditions and Yields for Selected Derivatives

DerivativeMethodCatalyst/SolventYield (%)Reference
4-(Trifluoromethyl)tetrazoloNaN3, DMF, 80°CK2CO395
Benzimidazole hybridsMicrowave, p-TsOHDMSO:H2O80
4-IsopropyltetrazoloNaN3, DMF, 60°CNone69

Table 2: Biological Activity Highlights

ActivityDerivativeModel/IC50/MICReference
AntitumorN-(3-methoxyphenyl)-7-(3-phenylpropoxy)HCT-116: 2.56 µM
AntimicrobialCompound 5e (benzimidazole hybrid)B. subtilis: 2 µg/mL
Anti-inflammatory8-Methyltetrazolo Schiff bases70% edema reduction

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.